molecular formula C12H17NO3 B1213271 Rimiterol CAS No. 31931-97-2

Rimiterol

货号: B1213271
CAS 编号: 31931-97-2
分子量: 223.27 g/mol
InChI 键: IYMMESGOJVNCKV-SKDRFNHKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rimiterol is a third-generation short-acting beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator to treat conditions such as asthma and chronic obstructive pulmonary disease. The compound is known for its rapid onset of action and relatively short duration of effect compared to other bronchodilators .

准备方法

合成路线和反应条件

利米特罗可以通过多步合成方法合成,该方法涉及在特定条件下,将3,4-二羟基苯甲醛与哌啶反应。该反应通常涉及使用硼氢化钠等还原剂将中间产物转化为最终化合物 .

工业生产方法

利米特罗的工业生产涉及类似的合成路线,但规模更大。该工艺针对更高的收率和纯度进行了优化,通常涉及先进技术,例如连续流反应器和自动化合成 .

化学反应分析

反应类型

利米特罗会发生几种类型的化学反应,包括:

常见试剂和条件

主要产物

从这些反应中形成的主要产物包括利米特罗的各种羟基化和卤化衍生物 .

科学研究应用

Asthma Management

Rimiterol is primarily utilized for its bronchodilatory effects in asthma patients. Clinical studies have demonstrated its efficacy in providing rapid relief from bronchospasm:

  • Rapid Onset : this compound has been shown to induce a rapid bronchodilator effect, making it suitable for acute asthma attacks and pre-exercise use in patients with exercise-induced asthma .
  • Comparison with Other Bronchodilators : In comparative studies, this compound exhibited similar peak improvements in forced expiratory volume (FEV) when compared to salbutamol but with a shorter duration of action .

Prevention of Late Asthmatic Responses

Research indicates that this compound can enhance the response to allergen challenges:

  • A study demonstrated that pre-treatment with this compound allowed for increased allergen doses, resulting in significant changes in late asthmatic responses (LAR) and nonspecific bronchial responsiveness .

Use in Anesthesia

This compound has been explored for its applications in anesthesia, particularly due to its bronchodilatory properties which can aid in maintaining airway patency during procedures .

Case Study 1: Efficacy in Asthma Patients

A clinical trial involving asthmatic patients revealed that this compound administered via aerosol demonstrated a rapid onset of action with minimal cardiovascular side effects. The study highlighted that doses ranging from 200 to 1000 micrograms were effective without significant increases in heart rate or adverse ECG changes .

Case Study 2: Comparison with Salbutamol

In another study comparing this compound and salbutamol, both drugs produced similar improvements in FEV; however, this compound's effects were shorter-lived. This highlights the need for careful consideration when selecting bronchodilators based on patient needs and response duration .

Data Summary

Parameter This compound Salbutamol
Onset of ActionRapidRapid
Duration of ActionShorterLonger
Peak FEV ImprovementSimilarSimilar
Cardiovascular EffectsMinimalModerate
Optimal Dose Range200 - 1000 microgramsVaries based on formulation

作用机制

利米特罗通过与呼吸道平滑肌细胞表面的β2肾上腺素受体结合发挥作用。这种结合激活腺苷酸环化酶,导致环磷酸腺苷(cAMP)水平升高。cAMP水平升高导致平滑肌细胞松弛,从而使支气管扩张并改善气流 .

相似化合物的比较

类似化合物

    异丙肾上腺素: 另一种β2肾上腺素受体激动剂,作用机制相似,但作用持续时间更长。

    沙丁胺醇: 一种广泛使用的支气管扩张剂,与利米特罗相比,作用持续时间更长。

    特布他林: 与沙丁胺醇相似,但药代动力学特性不同.

利米特罗的独特性

利米特罗的独特性在于其作用起效快,作用持续时间相对较短。这使得它特别适用于哮喘症状的急性管理,在这种情况下,快速缓解至关重要 .

生物活性

Rimiterol, a β2-adrenergic agonist, is recognized primarily for its bronchodilator properties. It belongs to the class of sympathomimetic amines and is structurally classified as a catechol, characterized by a benzene ring with two hydroxyl groups. This compound has garnered attention in respiratory medicine due to its potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

  • Chemical Formula : C12_{12}H17_{17}NO3_3
  • Molecular Weight : Approximately 223.27 g/mol
  • Classification : Catechols, Phenols, Benzenediols

This compound's structure facilitates its interaction with β2-adrenergic receptors, leading to smooth muscle relaxation in the airways. This mechanism is crucial for its efficacy as a bronchodilator.

This compound exerts its biological effects primarily through selective activation of β2-adrenergic receptors located on the smooth muscle cells of the airways. This activation results in:

  • Bronchodilation : Relaxation of bronchial smooth muscles, leading to improved airflow.
  • Increased Mucociliary Clearance : Enhanced movement of mucus out of the respiratory tract.

Moreover, this compound has been shown to induce tachycardia as a side effect, similar to other β2-agonists like salbutamol .

Case Studies and Clinical Research

Several clinical studies have evaluated the effectiveness of this compound in comparison with other bronchodilators:

  • Comparative Study with Salbutamol :
    • A study demonstrated that this compound (0.5%) produced similar peak mean improvements in forced expiratory volume (FEV) compared to salbutamol (0.25%). Both drugs induced comparable levels of tachycardia; however, this compound's duration of action was noted to be shorter .
  • Intravenous Administration :
    • In a case report involving intravenous treatment with this compound and salbutamol for asthma management, prolonged effects were observed, indicating potential benefits in acute settings .

Research Findings

Recent research has highlighted various aspects of this compound's biological activity:

  • Bronchodilator Efficacy : Studies have consistently shown that this compound effectively relaxes bronchial smooth muscle and improves respiratory function.
  • Side Effects Profile : Common side effects include tachycardia and potential interactions with other cardiovascular medications, necessitating careful patient monitoring .

Data Table: Comparative Efficacy of this compound vs. Salbutamol

ParameterThis compound (0.5%)Salbutamol (0.25%)
Peak FEV ImprovementSimilarSimilar
Duration of ActionShorterLonger
Induced TachycardiaYesYes

属性

IUPAC Name

4-[(S)-hydroxy-[(2R)-piperidin-2-yl]methyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMESGOJVNCKV-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186603
Record name Rimiterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32953-89-2, 31931-97-2
Record name Rimiterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32953-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinemethanol, alpha-(3,4-dihydroxyphenyl)-, hydrobromdie
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031931972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimiterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rimiterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。